molecular formula C11H24Cl2N2O B15290879 [1,4'-Bipiperidin]-4-ylmethanol dihydrochloride

[1,4'-Bipiperidin]-4-ylmethanol dihydrochloride

Cat. No.: B15290879
M. Wt: 271.22 g/mol
InChI Key: HSEGKTUEIAKGHL-UHFFFAOYSA-N
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Description

[1,4’-Bipiperidin]-4-ylmethanol dihydrochloride is a chemical compound with the molecular formula C10H22Cl2N2O. It is a derivative of piperidine, a six-membered heterocyclic amine, and is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,4’-Bipiperidin]-4-ylmethanol dihydrochloride typically involves the reaction of piperidine derivatives under controlled conditions. One common method involves the reaction of 4-piperidone with formaldehyde and hydrogen chloride to yield the desired product. The reaction is usually carried out in an aqueous medium at a temperature range of 0-5°C to ensure high yield and purity.

Industrial Production Methods

Industrial production of [1,4’-Bipiperidin]-4-ylmethanol dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistency and quality of the final product. The compound is then purified through crystallization or other suitable methods to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

[1,4’-Bipiperidin]-4-ylmethanol dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

[1,4’-Bipiperidin]-4-ylmethanol dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of [1,4’-Bipiperidin]-4-ylmethanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Bipiperidine dihydrochloride
  • 2-(2,4’-Bipiperidin-1-yl)-N,N-dimethylacetamide dihydrochloride
  • [(1’-methyl-1,4’-bipiperidin-4-yl)methyl]amine dihydrochloride

Uniqueness

[1,4’-Bipiperidin]-4-ylmethanol dihydrochloride is unique due to its specific structural features and reactivity. Its hydroxyl group allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways. Additionally, its dihydrochloride form enhances its solubility and stability, making it suitable for a wide range of applications in research and industry.

Properties

Molecular Formula

C11H24Cl2N2O

Molecular Weight

271.22 g/mol

IUPAC Name

(1-piperidin-4-ylpiperidin-4-yl)methanol;dihydrochloride

InChI

InChI=1S/C11H22N2O.2ClH/c14-9-10-3-7-13(8-4-10)11-1-5-12-6-2-11;;/h10-12,14H,1-9H2;2*1H

InChI Key

HSEGKTUEIAKGHL-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2CCC(CC2)CO.Cl.Cl

Origin of Product

United States

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